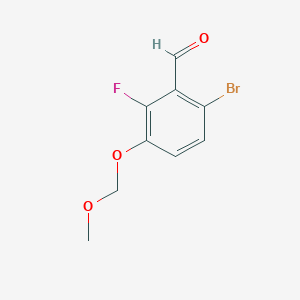
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde
Descripción general
Descripción
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxymethoxy substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of the methoxymethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of bromine or fluorine with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid.
Reduction: 6-Bromo-2-fluoro-3-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde is used in scientific research for its unique chemical properties. It serves as a building block in organic synthesis, enabling the creation of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical studies. Industrially, it is employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The methoxymethoxy group can also affect the compound’s solubility and stability, impacting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of methoxymethoxy, leading to distinct chemical properties.
Uniqueness
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde is unique due to the combination of bromine, fluorine, and methoxymethoxy groups on the benzene ring. This specific arrangement imparts unique reactivity and makes it valuable in various chemical syntheses and research applications.
Propiedades
IUPAC Name |
6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-5-14-8-3-2-7(10)6(4-12)9(8)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPBVCVEODDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Br)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)

